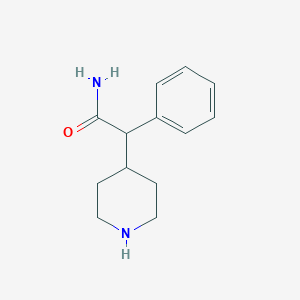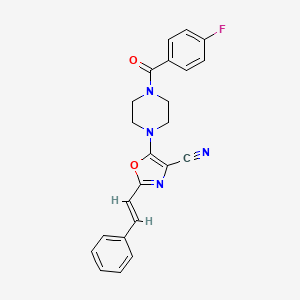
2-Phenyl-2-(piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-Phenyl-2-(piperidin-4-yl)acetamide” involves various chemical reactions. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid, and finally, this can be coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the desired compound .Molecular Structure Analysis
The molecular structure of “2-Phenyl-2-(piperidin-4-yl)acetamide” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving “2-Phenyl-2-(piperidin-4-yl)acetamide” are complex and varied. For example, the acyl group of a compound can be replaced by either an isopropylsulfonyl group or a benzyl group to obtain different compounds .Physical And Chemical Properties Analysis
“2-Phenyl-2-(piperidin-4-yl)acetamide” has a molecular weight of 218.3. It is a white crystalline solid with a predicted density of 1.097±0.06 g/cm3 and a predicted boiling point of 420.2±33.0 °C .Aplicaciones Científicas De Investigación
Allosteric Muscarinic M1 Receptor Agonist
2-Phenyl-2-(piperidin-4-yl)acetamide: has been identified as an allosteric muscarinic M1 receptor agonist . This application is significant in the development of treatments for cognitive disorders. The compound’s selectivity and potential to enhance cognitive function make it a promising candidate for further research in neuropharmacology.
Synthesis of Piperidine Derivatives
The compound serves as a key intermediate in the synthesis of various piperidine derivatives . These derivatives are crucial in medicinal chemistry, as they are present in numerous classes of pharmaceuticals and alkaloids. The development of new synthetic routes for piperidine derivatives is an active area of research due to their importance in drug design.
PARP Inhibitor for Cancer Therapy
Research has shown that 2-Phenyl-2-(piperidin-4-yl)acetamide derivatives can act as potent PARP (Poly ADP-ribose polymerase) inhibitors . This is particularly relevant in the treatment of cancers with BRCA-1 and BRCA-2 mutations, offering a targeted approach to inhibit cancer cell proliferation.
Soluble Epoxide Hydrolase Inhibition
This compound is also explored for its role as an inhibitor of soluble epoxide hydrolase (sEH) . Inhibiting sEH has anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. The pharmacological inhibition of sEH is a potential therapy for pain management.
Biochemical Research
In biochemical research, 2-Phenyl-2-(piperidin-4-yl)acetamide is used for studying its mechanism of action, biochemical effects, and physiological impact. Its role in various cellular processes and pathways is of interest for developing new laboratory experiments and understanding its advantages and limitations.
New Psychoactive Substance Analysis
The compound has been analyzed as a new psychoactive substance, particularly in its methoxy derivative form . Understanding its effects, risks, and potential for abuse is crucial for regulatory and law enforcement agencies to manage the public health implications.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Phenyl-2-(piperidin-4-yl)acetamide is the soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of endogenous epoxyeicosatrienoic acids, which are involved in various physiological processes such as inflammation and pain sensation .
Mode of Action
2-Phenyl-2-(piperidin-4-yl)acetamide acts as a pharmacological inhibitor of sEH . By inhibiting this enzyme, the compound prevents the breakdown of epoxyeicosatrienoic acids, thereby increasing their levels in the body . This leads to a reduction in pain and inflammation .
Biochemical Pathways
The inhibition of sEH affects the epoxyeicosatrienoic acid pathway . Under normal conditions, sEH metabolizes epoxyeicosatrienoic acids into less active diols . When seh is inhibited by 2-phenyl-2-(piperidin-4-yl)acetamide, the levels of epoxyeicosatrienoic acids increase, leading to enhanced anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of 2-Phenyl-2-(piperidin-4-yl)acetamide’s action primarily involve the modulation of inflammatory and pain pathways . By inhibiting sEH and increasing the levels of epoxyeicosatrienoic acids, the compound can reduce inflammation and alleviate pain .
Propiedades
IUPAC Name |
2-phenyl-2-piperidin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-4-2-1-3-5-10)11-6-8-15-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWIDMNGSODSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(piperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)
![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)


![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)
![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)
![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)

![1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3012084.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)